Copper Powder vs. Homogeneous Cu(I) Salts: Chemoselective Benzylic C(sp³)–H Activation Suppressing the Competing Six-Membered Lactone
In the direct synthesis of dibenzo[c,e]oxepin-5(7H)-one (designated 2a) from 2′-methyl-[1,1′-biphenyl]-2-carboxylic acid, the choice of copper source dictates whether the desired seven-membered lactone or the competing six-membered pyranone (2a′) predominates. Using homogeneous CuI (20 mol%) with DTBP in DCE, the reaction yields only 52% of the target 2a alongside 25% of the undesired 2a′ [1]. Switching to heterogeneous metallic copper powder (425 µm mesh, 20 mol%) with DTBP and TEMPO additive in PhCF₃ at 110°C for 36 h raises the yield of the desired seven-membered lactone 2a to 83%, while suppressing 2a′ formation [1]. This 31-percentage-point improvement in yield of the target compound and selective suppression of the six-membered side product constitutes a direct chemoselectivity differentiation that no Cu(I) salt conditions could match within the same study (Table 1, entries 1–12) [1].
| Evidence Dimension | Yield of desired 7-membered lactone (2a) vs. 6-membered side product (2a′) in C-H activation/cyclization |
|---|---|
| Target Compound Data | 83% isolated yield of dibenzo[c,e]oxepin-5(7H)-one (2a); formation of 6-membered pyranone 2a′ suppressed |
| Comparator Or Baseline | CuI (20 mol%) + DTBP in DCE: 52% yield of 2a + 25% of 2a′; Cu(OAc)₂: 46% yield of 2a + 35% of 2a′ |
| Quantified Difference | 31-percentage-point yield increase (83% vs. 52%); near-complete suppression of competing 6-membered side product |
| Conditions | Substrate: 2′-methyl-[1,1′-biphenyl]-2-carboxylic acid (0.2 mmol); Cu powder 425 µm (20 mol%); DTBP (2.0 equiv); TEMPO (2.0 equiv); PhCF₃; 110°C; 36 h [1] |
Why This Matters
For procurement decisions, this evidence demonstrates that the target compound can be reliably synthesized in high yield and with chemoselective fidelity using inexpensive, recyclable bulk copper powder rather than costly homogeneous Cu(I) salts that generate significant undesired side products, directly impacting cost-per-gram and chromatographic purification burden.
- [1] Nandi S, Mondal S, Jana R. Chemo- and regioselective benzylic C(sp3)–H oxidation bridging the gap between hetero- and homogeneous copper catalysis. iScience. 2022;25(5):104341. doi:10.1016/j.isci.2022.104341 View Source
